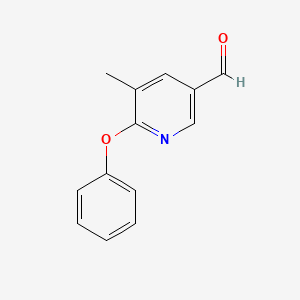

5-Methyl-6-phenoxynicotinaldehyde

Description

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

5-methyl-6-phenoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-10-7-11(9-15)8-14-13(10)16-12-5-3-2-4-6-12/h2-9H,1H3 |

InChI Key |

KWHOSRLGPGUNCM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1OC2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparative Strategies for 5 Methyl 6 Phenoxynicotinaldehyde

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For 5-Methyl-6-phenoxynicotinaldehyde, two primary retrosynthetic disconnections are considered the most logical.

The first key disconnection is at the C6-O bond, separating the phenoxy group from the pyridine (B92270) ring. This suggests a nucleophilic aromatic substitution reaction as a potential final step in the synthesis, where a phenoxide anion displaces a suitable leaving group (e.g., a halide) at the 6-position of a pre-functionalized 5-methylnicotinaldehyde (B33942) derivative.

The second major disconnection focuses on the formation of the aldehyde group at the C3 position. This can be envisioned as arising from a more stable precursor, such as a nitrile or a carboxylic acid derivative. This leads to precursor molecules like 5-methyl-6-phenoxy-nicotinonitrile or a corresponding carboxylic acid or ester.

Finally, the substituted pyridine ring itself can be disconnected, suggesting a cyclization reaction to form the core heterocyclic structure. This points towards classical pyridine syntheses like the Chichibabin or Guareschi-Thorpe reactions, which assemble the ring from acyclic precursors. advancechemjournal.com

Synthesis of the Nicotinaldehyde Core Structure

The formation of the substituted nicotinaldehyde core is a critical phase in the synthesis. Several methodologies can be employed to construct this framework and introduce the aldehyde functionality.

Nitrile Transformation to Aldehyde Derivatives

A common and effective method for introducing an aldehyde group onto an aromatic ring is through the reduction of a nitrile. For the synthesis of nicotinaldehyde derivatives, this involves the partial reduction of a corresponding cyanopyridine.

One of the most widely used reagents for this transformation is Diisobutylaluminium hydride (DIBAL-H). commonorganicchemistry.commasterorganicchemistry.com This bulky reducing agent can selectively reduce nitriles to imines, which are then hydrolyzed upon aqueous workup to yield the desired aldehyde. wikipedia.orgchemistrysteps.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding amine. commonorganicchemistry.com

Another classical method is the Stephen aldehyde synthesis. wikipedia.orgchemeurope.com This reaction utilizes tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) to reduce the nitrile to an iminium salt, which is subsequently hydrolyzed to the aldehyde. wikipedia.orgbyjus.com This method is often more effective for aromatic nitriles. wikipedia.org A patent describes the preparation of 4-pyridylaldehyde from 4-cyanopyridine (B195900) using the Stephen reaction, highlighting its industrial applicability. google.com

A vapor-phase process for converting cyanopyridines to pyridine aldehydes using formic acid and water over a catalyst at high temperatures (250-650 °C) has also been reported, offering a potential route for large-scale production. google.com

Table 1: Comparison of Methods for Nitrile to Aldehyde Conversion

| Method | Reagents | Key Features |

| DIBAL-H Reduction | Diisobutylaluminium hydride (DIBAL-H), followed by aqueous workup | Mild conditions, high selectivity for aldehydes, requires low temperatures. commonorganicchemistry.comchemistrysteps.com |

| Stephen Aldehyde Synthesis | Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl), followed by hydrolysis | Classical method, particularly effective for aromatic nitriles. wikipedia.orgchemeurope.com |

| Catalytic Vapor-Phase | Formic acid, Water, Metal oxide catalyst (e.g., Thoria-alumina) | Continuous process, suitable for industrial scale, requires high temperatures. google.com |

Reduction of Carboxylic Acid Derivatives (e.g., Morpholinamides)

An alternative to nitrile reduction is the partial reduction of carboxylic acid derivatives. Direct reduction of carboxylic acids to aldehydes is challenging due to the propensity for over-reduction to alcohols. However, converting the carboxylic acid to a more suitable derivative, such as a Weinreb-Nahm amide or a morpholinamide, allows for controlled reduction.

The Weinreb-Nahm amide (N-methoxy-N-methylamide) is a particularly useful intermediate. wikipedia.orgorientjchem.org It reacts with organometallic reagents or, for aldehyde synthesis, with reducing agents like lithium aluminum hydride (LiAlH₄) or DIBAL-H to form a stable chelated intermediate that resists over-reduction. wikipedia.orgtcichemicals.com Upon workup, this intermediate breaks down to furnish the aldehyde in high yield. wikipedia.org

A patented process specifically describes the reduction of nicotinic acid morpholinamides to the corresponding nicotinaldehydes. google.comgoogle.com This method involves the use of a reducing agent, such as a complex metal hydride, and is highlighted as an economical process for large-scale industrial production. The use of morpholinamides is presented as advantageous for achieving high yields and minimizing side reactions. google.comgoogle.com

Table 2: Reducing Agents for Carboxylic Acid Derivatives to Aldehydes

| Carboxylic Acid Derivative | Reducing Agent | Key Features |

| Weinreb-Nahm Amide | LiAlH₄ or DIBAL-H | Forms a stable intermediate, prevents over-reduction, generally high yields. wikipedia.orgtcichemicals.com |

| Morpholinamide | Complex metal hydrides (e.g., LiAlH(OEt)₃) | Economical for industrial scale, good yields for nicotinaldehyde synthesis. google.comgoogle.com |

| Tertiary Amides | Disiamylborane (Sia₂BH) | Direct reduction to aldehydes, avoids over-reduction to amines. chemistrysteps.com |

Pyridine Ring Formation via Condensation Reactions (e.g., Chichibabin Synthesis Analogs)

For constructing the pyridine ring itself, the Chichibabin pyridine synthesis offers a versatile approach. wikipedia.orgwikiwand.com This reaction involves the condensation of aldehydes and/or ketones with ammonia (B1221849) or an ammonia source to form substituted pyridines. wikipedia.orgchemistnotes.com While the classical Chichibabin synthesis often yields a mixture of products, modifications and specific choices of starting materials can improve selectivity. For instance, the reaction of acrolein and propionaldehyde (B47417) with ammonia can afford 3-methylpyridine. wikipedia.org The reaction is typically carried out at high temperatures (350–500 °C) over a metal oxide catalyst like alumina (B75360) or silica. wikipedia.org

Another relevant condensation reaction is the Guareschi-Thorpe synthesis. drugfuture.com This method typically involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia, leading to the formation of substituted 2-hydroxypyridines (or their pyridone tautomers). rsc.orgrsc.org While not directly yielding an aldehyde, the resulting pyridone can be a versatile intermediate for further functionalization. Advanced, eco-friendly versions of this reaction have been developed using aqueous media. rsc.orgrsc.org

Alternative Pyridine-Aldehyde Synthesis Routes

Beyond the classical named reactions, other strategies exist for the synthesis of pyridine-aldehydes. One approach involves the functionalization of a pre-formed pyridine ring. For example, methods for the C-4 alkylation of pyridines have been developed, which could be adapted for the introduction of other functional groups. nih.gov

Furthermore, the synthesis of pyridine derivatives is a broad and active area of research, with numerous methods being developed for the construction of this important heterocyclic scaffold. ontosight.ainih.gov These can include multi-component reactions that allow for the rapid assembly of complex pyridines from simple starting materials. researchgate.net

Introduction of the Phenoxy Moiety

The final key transformation in the synthesis of this compound is the introduction of the phenoxy group at the 6-position of the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

This reaction generally involves a pyridine ring bearing a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 6-position. The pyridyl halide is then treated with phenol (B47542) in the presence of a base. The base deprotonates the phenol to form the more nucleophilic phenoxide anion, which then attacks the electron-deficient pyridine ring, displacing the halide and forming the desired ether linkage. The reactivity of the pyridyl halide towards nucleophilic substitution is enhanced by the presence of electron-withdrawing groups on the ring.

The conditions for this reaction can vary, but it often involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). In some cases, copper-catalyzed coupling reactions can also be employed to form the C-O bond between the pyridine and the phenol.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring is a fundamental strategy for installing a phenoxy group. This reaction typically involves the displacement of a halide (commonly Cl or F) at an activated position (ortho or para to the ring nitrogen) by a nucleophile. For the synthesis of the target compound, this would involve the reaction of a 6-halo-5-methylnicotinaldehyde with a phenoxide.

The mechanism is a two-step addition-elimination process. The phenoxide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group stabilizes this intermediate, facilitating the reaction. In the second step, the halide leaving group is eliminated, restoring the aromaticity of the ring to yield the 6-phenoxypyridine derivative.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to solubilize the reagents. A base, such as potassium carbonate (K₂CO₃), is commonly used to deprotonate the phenol in situ, generating the more nucleophilic phenoxide. sciencemadness.org Heating is often required to drive the reaction to completion.

Table 1: Key Parameters for SNAr Synthesis of this compound

| Parameter | Description | Rationale/Example |

| Pyridine Substrate | 6-Halo-5-methylnicotinaldehyde | The halide at C6 is activated for SNAr by the ring nitrogen and the C3-aldehyde. 6-chloro-5-methylnicotinaldehyde (B67590) is a common precursor. |

| Nucleophile | Phenol | Acts as the source for the phenoxy group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates phenol to form the active phenoxide nucleophile. sciencemadness.org Other non-nucleophilic bases can also be used. |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Solubilizes the reactants and facilitates the formation of the charged intermediate. sciencemadness.org |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Aryne Chemistry for Phenoxy Group Installation

Aryne chemistry offers an alternative, metal-free pathway for forming aryl ethers. rsc.orgnih.gov This method involves the in situ generation of a highly reactive "pyridyne" intermediate, which is subsequently trapped by a nucleophile. For the target molecule, a 5-methyl-nicotinaldehyde derivative would be converted into a 5,6-pyridyne, which then reacts with phenol.

The most common method for generating arynes under mild conditions involves treating a silylaryl triflate precursor with a fluoride (B91410) source, such as cesium fluoride (CsF). rsc.org For instance, a 6-((trimethylsilyl)oxy)-5-methylnicotinaldehyde triflate could serve as the pyridyne precursor. The reaction with phenol would then yield the desired phenoxy ether.

A significant challenge in aryne chemistry is controlling regioselectivity when using unsymmetrically substituted arynes. researchgate.netumn.edu The addition of the nucleophile can occur at either end of the aryne triple bond. In the case of a 5-methyl-5,6-pyridyne, the electronic and steric influence of the methyl and aldehyde groups would direct the regioselectivity of the phenol addition. nih.gov Perturbing the aryne distortion through strategically placed substituents can be used to control the site of nucleophilic attack. nih.gov

Table 2: Aryne Chemistry Approach for Phenoxy Group Installation

| Component | Role | Example |

| Pyridyne Precursor | Source of the reactive aryne intermediate | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) is a common precursor for benzyne. rsc.org A similar pyridine-based precursor would be required. |

| Aryne Generation | Reagent to induce elimination and form the pyridyne | Cesium Fluoride (CsF) or another fluoride source. rsc.org |

| Nucleophile/Trapper | Reacts with the pyridyne to form the final product | Phenol or sodium phenoxide. |

| Solvent | Anhydrous, aprotic solvent (e.g., Acetonitrile, THF) | Prevents quenching of the highly reactive aryne intermediate. |

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination adapted for etherification, represent a powerful and versatile method for forming C-O bonds. google.comacs.org This approach would couple a 6-halopyridine derivative with phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the aryl halide, forming a Pd(II) intermediate. google.com Subsequent reaction with the phenoxide (formed by the base) and reductive elimination yields the desired aryl ether and regenerates the active Pd(0) catalyst.

The choice of ligand is crucial for the success of these reactions, influencing catalyst stability, activity, and the rate of reductive elimination. nih.govsci-hub.ru Sterically hindered and electron-rich phosphine ligands are often employed. The base is also a critical component, with its strength and solubility affecting the reaction outcome.

Table 3: Components for Palladium-Catalyzed Phenoxy Group Installation

| Component | Function | Example |

| Palladium Precursor | Source of the active catalyst | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate). acs.org |

| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | (R)-BINAP, bulky trialkylphosphines, N-heterocyclic carbenes. acs.orgsci-hub.ru |

| Aryl Halide | Pyridine substrate | 6-Chloro-5-methylnicotinaldehyde or the corresponding bromide. |

| Coupling Partner | Source of the phenoxy group | Phenol. |

| Base | Activates the phenol and facilitates the catalytic cycle | Sodium tert-butoxide (NaOtBu), Potassium Phosphate (K₃PO₄). |

| Solvent | Aprotic solvent | Toluene, Dioxane. acs.org |

Regioselective Methylation Approaches at the 5-Position

Introducing a methyl group regioselectively at the C5 position of the pyridine ring is a critical step. The strategy depends on the chosen synthetic sequence—whether methylation precedes or follows the installation of the phenoxy and aldehyde groups.

If starting with a pre-formed 6-phenoxynicotinaldehyde (B69604), direct methylation at C5 would be challenging due to the electronic properties of the substituted ring. A more viable approach involves starting with a pyridine derivative where the C5 position is amenable to functionalization. Directed lithiation is a powerful tool, but the directing effects of existing substituents must be carefully considered. clockss.org For a 3-substituted pyridine, lithiation can occur at C2 or C4, making direct C5 methylation via this route non-trivial. clockss.org

A recently developed rhodium-catalyzed method allows for the direct methylation of the C3 and C5 positions of C4-functionalized pyridines using formaldehyde (B43269) as the methyl source. rsc.orgrsc.org This method proceeds through a temporary dearomatization of the pyridine ring, forming nucleophilic enamine intermediates that enable C-C bond formation. rsc.org If a 6-phenoxynicotinaldehyde precursor could be functionalized at the C4 position, this method could potentially offer a direct route to C5 methylation.

Alternatively, building the ring from acyclic precursors via multicomponent reactions offers excellent control over the substitution pattern from the outset. nih.govmdpi.com

Table 4: Strategies for Regioselective C5-Methylation

| Strategy | Description | Considerations |

| Directed ortho-Metalation (DoM) | A directing group (e.g., amide) guides a strong base (e.g., LDA) to deprotonate an adjacent position, followed by quenching with a methyl electrophile (e.g., MeI). | Requires a suitable directing group at C4 or C6; may not be selective for C5 if both C4 and C6 are available. clockss.org |

| Transition Metal-Catalyzed C-H Activation | A transition metal catalyst (e.g., Rhodium) can selectively activate a C-H bond for methylation. | Offers direct methylation but may require specific directing groups or substitution patterns for high regioselectivity. rsc.orgrsc.org |

| Building Block Approach | Incorporating the C5-methyl group into one of the starting materials for a pyridine ring synthesis (e.g., Hantzsch or Bohlmann-Rahtz synthesis). organic-chemistry.org | Provides excellent regiocontrol but results in a longer, linear synthesis. |

| Radical Methylation | Using radical precursors to introduce a methyl group. | Often lacks high regioselectivity on complex, electronically diverse pyridine rings. google.com |

Multi-Step Synthetic Sequences and Route Optimization

A plausible linear sequence might start with a commercially available substituted pyridine, for instance, 2-chloro-3-methylpyridine. This could be oxidized to introduce the aldehyde at the C5 position (becoming the C3-aldehyde of the final product), followed by phenoxylation at C2 (becoming C6) via SNAr or Pd-coupling. The order is critical; for example, performing the SNAr reaction before introducing the aldehyde might be more efficient as the aldehyde group is sensitive under some reaction conditions.

Route optimization involves maximizing the yield of each step while minimizing purification steps. This can be achieved by carefully selecting reagents, solvents, and reaction conditions to reduce side products. "Telescoping" reactions, where the product of one step is used directly in the next without isolation, can significantly improve efficiency, as demonstrated in the scale-up of related processes. acs.org

Development of Novel and Green Synthetic Protocols

Modern synthetic chemistry emphasizes the development of environmentally benign or "green" protocols. For the synthesis of this compound, several green chemistry principles can be applied.

Microwave-assisted organic synthesis (MAOS) is a key technology for accelerating reactions. jocpr.comorganic-chemistry.org It can dramatically reduce reaction times, often from hours to minutes, and improve yields by minimizing side product formation. jocpr.comacs.org The SNAr and palladium-catalyzed coupling steps are particularly amenable to microwave heating. mdpi.comtandfonline.com

Another green approach is the development of metal-free reactions to avoid the cost and toxicity associated with transition metals like palladium. nih.gov The aryne-based synthesis of the phenoxy ether is an example of such a strategy. rsc.orgorganic-chemistry.org Additionally, using water as a solvent where possible, or employing solvent-free reaction conditions, further enhances the green credentials of a synthetic route. jocpr.comorganic-chemistry.org

Scalable Synthesis Considerations for Research Applications

Transitioning a synthetic route from a laboratory bench to a larger, research-scale production (grams to kilograms) presents a unique set of challenges. acs.org

Process Control: Maintaining precise control over reaction parameters like temperature and concentration becomes more difficult on a larger scale. catalysis.blog Exothermic reactions that are easily managed in a small flask can become hazardous without proper engineering controls.

Catalyst Cost and Recovery: For palladium-catalyzed reactions, the cost of the catalyst and ligands is a significant factor. catalysis.blog Efficient catalyst recovery and recycling are essential for economic viability. Catalyst deactivation or poisoning can also be more pronounced at scale. catalysis.blog

Reagent and Solvent Handling: The handling and transfer of large quantities of reagents and solvents require specialized equipment and safety protocols.

Purification: Purification methods like column chromatography, which are common in the lab, are often impractical for large-scale work. Crystallization or distillation are preferred methods for purifying the final product and intermediates.

Optimizing a route for scalability often involves choosing robust, high-yielding reactions that avoid problematic reagents or complex purification procedures. acs.org

Chemical Reactivity and Derivatization Pathways of 5 Methyl 6 Phenoxynicotinaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is a primary site of chemical reactivity in 5-Methyl-6-phenoxynicotinaldehyde, characterized by the electrophilic nature of the carbonyl carbon. This electrophilicity makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction pathway for aldehydes. These reactions typically involve the initial attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield the final product.

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), this compound is expected to undergo nucleophilic addition to form the corresponding cyanohydrin. This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. The resulting cyanohydrin can serve as a valuable intermediate for the synthesis of alpha-hydroxy acids and alpha-amino alcohols.

Imine Formation: The reaction of this compound with primary amines is predicted to yield imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is generally acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond. The formation of imines is a reversible process. The stability of the resulting imine can be influenced by the nature of the substituent on the primary amine.

| Nucleophile | Product Type | General Reaction Conditions |

| Cyanide (CN⁻) | Cyanohydrin | Basic or neutral pH |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic pH |

Condensation Reactions

The aldehyde functionality can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.org For pyridinecarbaldehydes, catalyst-free Knoevenagel condensations in a water-ethanol mixture have also been reported, highlighting a green chemistry approach. bas.bg The reaction with this compound would lead to the formation of a substituted α,β-unsaturated compound. Studies on other pyridinecarbaldehydes suggest that they are highly reactive in this condensation, often more so than benzaldehyde (B42025). bas.bg

Aldol (B89426) Condensation: While less common for aromatic aldehydes lacking α-hydrogens, a crossed or directed aldol condensation is a plausible pathway. In this reaction, this compound would react with an enolate derived from another carbonyl compound (a ketone or another aldehyde with α-hydrogens) to form a β-hydroxy carbonyl compound. Subsequent dehydration can lead to an α,β-unsaturated carbonyl derivative.

| Reaction | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Aldol Condensation | Enolate of a Ketone/Aldehyde | Acid or Base | β-Hydroxy Carbonyl Compound |

Carbonyl Group Transformations

The aldehyde group can be transformed into other functional groups through various reactions, significantly expanding the synthetic utility of this compound.

Olefination Reactions: The Wittig reaction is a prominent example of an olefination reaction that converts aldehydes into alkenes. organic-chemistry.orglumenlearning.comlibretexts.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate that subsequently collapses to an alkene and a phosphine (B1218219) oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions. This provides a reliable method for introducing a carbon-carbon double bond at the position of the original carbonyl group.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic nature governs its reactivity towards both nucleophiles and electrophiles.

Electron-Deficient Nature and Susceptibility to Nucleophilic Attack

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) but is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iqquora.com The presence of the electron-donating methyl and phenoxy groups in this compound would be expected to increase the electron density of the ring, thereby modulating its reactivity. However, the inherent electron-deficient character of the pyridine ring still allows for nucleophilic substitution reactions, especially with strong nucleophiles.

N-Alkylation and N-Oxide Formation

N-Alkylation: The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and basic, allowing it to react with alkylating agents. N-alkylation with alkyl halides or other electrophiles would result in the formation of a pyridinium (B92312) salt. This transformation would significantly alter the electronic properties of the ring, making it even more electron-deficient and activating it towards further nucleophilic attack.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The formation of the N-oxide has a profound effect on the reactivity of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack, while also activating these positions towards nucleophilic substitution after subsequent reaction at the oxygen atom.

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl Pyridinium Salt |

| N-Oxidation | H₂O₂/AcOH or m-CPBA | Pyridine N-Oxide |

Metalation and Directed Lithiation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In this process, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), facilitating deprotonation at the adjacent ortho position. baranlab.org This creates a lithiated intermediate that can then react with various electrophiles to introduce a wide range of substituents. researchgate.net

The efficiency and regioselectivity of DoM are influenced by the nature of the DMG, the solvent, temperature, and the specific organolithium base used. baranlab.orguwindsor.ca Common DMGs include amides, carbamates, ethers, and oxazolines, which possess a Lewis basic heteroatom capable of coordinating with the lithium cation. baranlab.org

In the context of substituted pyridines, the pyridine nitrogen itself can act as a DMG, but its directing ability can be influenced by other substituents on the ring. researchgate.netharvard.edu For a molecule like this compound, the aldehyde group, after in situ protection, and the phenoxy group can also potentially direct lithiation. The outcome of a directed lithiation reaction on this substrate would depend on the relative directing strengths of these groups and the reaction conditions. The aldehyde can be transiently protected and converted into a directing group through amide anion addition. harvard.edu

Studies on related systems have shown that in cases with multiple potential lithiation sites, the deprotonation generally occurs ortho to the strongest directing group. harvard.edu For instance, the relative directing ability of various groups has been established through competition experiments. uwindsor.ca It is also known that the presence of two DMGs is generally additive in its effect. uwindsor.ca

Table 1: Key Factors in Directed Lithiation

| Factor | Description |

| Directing Metalation Group (DMG) | A functional group that directs the deprotonation to an adjacent position. The strength of the DMG is crucial for the success of the reaction. baranlab.org |

| Organolithium Reagent | Strong bases like n-BuLi, sec-BuLi, or t-BuLi are commonly used. The choice of base can influence the selectivity. baranlab.org |

| Solvent | Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are typically used to solvate the organolithium species. researchgate.net |

| Temperature | Reactions are usually carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. harvard.edu |

| Electrophile | A wide range of electrophiles can be used to trap the lithiated intermediate, leading to diverse functionalization. researchgate.net |

Reactivity and Transformations Involving the Phenoxy Ether Linkage

The phenoxy ether linkage in this compound represents a key site for chemical modification. Ether linkages, particularly aryl ethers, can be cleaved under specific conditions, allowing for the introduction of other functional groups at that position. Common methods for cleaving aryl ethers include treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids such as boron tribromide (BBr3).

Furthermore, the phenoxy group itself can undergo electrophilic substitution reactions on the phenyl ring, provided the reaction conditions are controlled to avoid cleavage of the ether bond. However, the reactivity of the phenoxy ring is influenced by the electronic nature of the substituted pyridine ring to which it is attached.

Selective Functionalization and Derivatization Strategies

The strategic functionalization of this compound allows for the construction of a variety of complex molecular architectures with potential applications in medicinal chemistry and materials science.

The aldehyde functionality of this compound is a versatile handle for the synthesis of various heterocyclic systems. nih.gov Condensation reactions with a wide range of nucleophiles can lead to the formation of new rings fused to or substituted on the pyridine core. For example, reaction with β-keto esters in the presence of a catalyst can lead to the formation of fused pyrimidinone systems. nih.gov Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are particularly powerful for rapidly building molecular complexity from simple precursors like this compound.

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction that has been widely used to prepare 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives. azaruniv.ac.irjsynthchem.com In its traditional form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. wjpmr.com The use of this compound as the aldehyde component in a Hantzsch-type reaction would lead to the formation of 1,4-DHP derivatives bearing the 5-methyl-6-phenoxypyridin-3-yl substituent at the 4-position of the dihydropyridine ring.

Modern variations of the Hantzsch synthesis often employ catalysts to improve yields and shorten reaction times. azaruniv.ac.irjsynthchem.com A variety of catalysts, including Lewis acids and organocatalysts, have been shown to be effective. azaruniv.ac.ir The resulting 1,4-DHP scaffold is a privileged structure in medicinal chemistry, famously found in a class of L-type calcium channel blockers used to treat cardiovascular diseases. azaruniv.ac.irwjpmr.com

Table 2: Components of the Hantzsch 1,4-Dihydropyridine Synthesis

| Component | Role in the Reaction | Example |

| Aldehyde | Provides the C4 carbon and the substituent at the 4-position of the 1,4-DHP ring. | This compound |

| β-Ketoester | Provides the C2, C3, C5, and C6 carbons and the ester groups at the 3- and 5-positions. | Ethyl acetoacetate (B1235776) wjpmr.com |

| Nitrogen Source | Provides the nitrogen atom for the dihydropyridine ring. | Ammonia or Ammonium acetate (B1210297) wjpmr.com |

The general reaction scheme for the synthesis of 1,4-dihydropyridine derivatives from this compound is as follows:

Scheme 1: General Hantzsch synthesis of 1,4-dihydropyridine derivatives using this compound.

To explore new biological activities, this compound can be conjugated with other known bioactive molecular fragments. The aldehyde group provides a convenient point of attachment for such modifications.

For instance, condensation of the aldehyde with an acylthiourea derivative can lead to the formation of a Schiff base, which can then be further modified. Acylthioureas are known to possess a wide range of biological activities.

Similarly, coumarins, another class of compounds with diverse pharmacological properties, can be linked to the this compound scaffold. This could be achieved through various chemical strategies, such as forming a C-C or C-N bond between the two moieties, potentially leading to hybrid molecules with enhanced or novel biological profiles. The synthesis of Schiff bases containing a 1,4-dihydropyridine skeleton has been reported as a strategy to generate new bioactive compounds. wjpmr.com

Applications As a Key Intermediate in Advanced Organic Synthesis and Materials Science

Utility in the Synthesis of Complex Organic Molecules

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in 5-Methyl-6-phenoxynicotinaldehyde provides a gateway to a multitude of chemical reactions. This reactivity is being leveraged to construct a variety of organic molecules with potential applications in pharmaceuticals, agrochemicals, and industrial colorants.

While direct applications in pharmaceuticals are still under investigation, the structural motif of a substituted pyridine (B92270) is a common feature in many biologically active compounds. The phenoxy group can influence the molecule's lipophilicity and binding interactions, while the pyridine nitrogen can act as a hydrogen bond acceptor. The aldehyde can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, which are essential components of many drug molecules. The synthesis of complex heterocyclic structures, which form the backbone of numerous pharmaceuticals, can be initiated from this versatile aldehyde.

Similar to the pharmaceutical sector, the agrochemical industry relies heavily on novel heterocyclic compounds for the development of new herbicides, insecticides, and fungicides. The pyridine core of this compound is a well-established scaffold in agrochemical design. The ability to modify the aldehyde group allows for the introduction of various toxophores or moieties that can enhance the efficacy and selectivity of potential agrochemical agents.

The aromatic and heterocyclic nature of this compound makes it a potential precursor for the synthesis of novel dyes and pigments. The aldehyde group can participate in condensation reactions with active methylene (B1212753) compounds or aromatic amines to form chromophoric systems. For instance, it could potentially be used in the synthesis of specialized azo dyes or other colorants where the phenoxypyridine moiety could fine-tune the color and fastness properties of the final product.

Contribution to Heterocyclic Synthesis Libraries

The creation of libraries of diverse heterocyclic compounds is a crucial strategy in modern drug discovery and materials science. This compound serves as an excellent starting point for generating such libraries. The aldehyde functionality can undergo a wide array of multicomponent reactions, allowing for the rapid assembly of complex heterocyclic scaffolds. This approach enables the exploration of a vast chemical space to identify molecules with desired biological activities or material properties.

Role in the Design and Synthesis of Ligands for Catalysis

The pyridine nitrogen atom in this compound can act as a coordination site for metal ions. This property makes it a valuable building block for the design and synthesis of novel ligands for catalysis. By chemically modifying the aldehyde group to introduce other donor atoms, polydentate ligands can be created. These ligands can then be complexed with various transition metals to form catalysts for a wide range of organic transformations, potentially offering unique reactivity and selectivity. The steric and electronic properties of the phenoxy and methyl groups can further influence the catalytic activity of the resulting metal complexes.

Integration into Functional Materials Systems

The reactivity of the aldehyde group allows for the incorporation of this compound into larger polymer and material systems. Through polymerization or grafting reactions, this molecule can be integrated into functional materials. For example, it could be used to modify the surface of materials to introduce specific functionalities or to create photosensitive materials where the phenoxypyridine unit can influence the photophysical properties.

Components for Electronic Materials (e.g., OLEDs, Liquid Crystals)

The structural characteristics of this compound, particularly the combination of the electron-deficient pyridine core and the electron-rich phenoxy group, suggest its utility in the design of novel organic electronic materials. The aldehyde functional group provides a reactive site for further molecular elaboration, allowing for the construction of complex architectures with tailored electronic properties.

While direct, publicly available research specifically detailing the use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs) or liquid crystals is limited, its structural motifs are prevalent in materials developed for these technologies. The pyridine core is a common building block in electron-transporting and emissive materials for OLEDs due to its inherent electron-deficient nature. The phenoxy group can enhance solubility and influence the morphological properties of thin films, which is crucial for device performance.

The potential for this compound lies in its role as a starting material. Through established synthetic transformations such as Knoevenagel condensation, Wittig reactions, or Schiff base formation at the aldehyde group, a diverse library of derivatives can be accessed. These derivatives, incorporating various electron-donating or electron-withdrawing moieties, could be designed to exhibit the specific electronic and photophysical properties required for applications in OLEDs and liquid crystals.

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| IUPAC Name | 5-methyl-6-phenoxypyridine-3-carbaldehyde |

| CAS Number | 1355216-47-5 |

Precursors for Materials Exhibiting Unique Optical Properties (e.g., Aggregation-Induced Emission)

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in sensing, bio-imaging, and optoelectronics, as it overcomes the common issue of aggregation-caused quenching (ACQ) observed in many traditional fluorophores.

The molecular structure of this compound contains features that are conducive to the design of AIE-active materials. The presence of rotatable single bonds, such as the C-O bond between the pyridine and phenoxy rings, can lead to non-radiative decay pathways in the solvated state through intramolecular rotations and vibrations.

The core hypothesis is that by using this compound as a scaffold, it is possible to synthesize larger, more complex molecules where these intramolecular motions are restricted in the aggregated state. For instance, reacting the aldehyde with molecules containing bulky, propeller-like structures, such as tetraphenylethylene (B103901) (TPE) derivatives, could lead to new AIEgens. In solution, these molecules would be free to rotate, quenching fluorescence. However, in an aggregated state, the physical constraint would restrict these rotations, opening up a radiative decay channel and leading to strong light emission.

Computational and Theoretical Investigations of 5 Methyl 6 Phenoxynicotinaldehyde and Its Transformations

Electronic Structure and Bonding Analysis

A thorough investigation into the electronic structure of 5-Methyl-6-phenoxynicotinaldehyde would provide fundamental insights into its reactivity and physical properties. This analysis would typically involve the use of quantum mechanical calculations to determine the distribution of electrons within the molecule. Key aspects of such an analysis would include the examination of molecular orbitals, electron density distribution, and the nature of the chemical bonds.

The bonding framework of this compound, which consists of a substituted pyridine (B92270) ring linked to a phenoxy group, would be of particular interest. Analysis would focus on the covalent bonds within the pyridine and phenyl rings, the C-O-C ether linkage, and the carbon-carbon and carbon-hydrogen bonds of the methyl and aldehyde groups. The delocalization of π-electrons across the aromatic systems would also be a critical area of study, as it significantly influences the molecule's stability and chemical behavior.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are instrumental in predicting a wide array of molecular properties without the need for empirical measurements. For this compound, these calculations would offer a deep understanding of its intrinsic characteristics at the molecular level.

Frontier Molecular Orbital (FMO) Theory Applications.numberanalytics.comwikipedia.org

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals are crucial in determining how the molecule will interact with other chemical species.

A computational study would calculate the energies of the HOMO and LUMO and the energy gap between them. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The analysis would also map the locations of the HOMO and LUMO on the molecular structure. The HOMO region indicates where the molecule is most likely to donate electrons (nucleophilic character), while the LUMO region highlights where it is most likely to accept electrons (electrophilic character). nih.gov For this compound, one might expect the HOMO to be localized on the electron-rich phenoxy and pyridine rings, while the LUMO could be centered on the electron-withdrawing aldehyde group.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net

An ESP map of this compound would depict regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). researchgate.net The negative regions, indicating an excess of electron density, would likely be found around the oxygen atom of the aldehyde and ether linkage, as well as the nitrogen atom in the pyridine ring, suggesting these are sites for electrophilic attack. nih.govresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms, particularly the aldehyde proton.

Mechanistic Studies of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. numberanalytics.com For this compound, theoretical studies could investigate the pathways of its potential transformations, such as oxidation of the aldehyde group, nucleophilic addition to the carbonyl carbon, or electrophilic substitution on the aromatic rings.

These studies would involve calculating the potential energy surface for a given reaction. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants to products. The energy barrier of the transition state determines the rate of the reaction. By comparing the energy profiles of different possible pathways, chemists can predict the most likely reaction mechanism. numberanalytics.com

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, the key rotational freedom would be around the C-O bond of the ether linkage and the C-C bond connecting the aldehyde group to the pyridine ring. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy at each step. The resulting data would be used to construct a potential energy landscape, which maps the energy of the molecule as a function of its geometry. The low-energy regions on this map correspond to the most stable conformations.

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound would involve calculating the forces between atoms and using these forces to predict their motions over time.

These simulations can be used to understand how the molecule interacts with its environment, such as a solvent or a biological macromolecule. nih.gov For instance, an MD simulation could reveal how water molecules arrange themselves around this compound, providing insights into its solubility. If the molecule were being investigated as a potential drug, MD simulations could be used to model its interaction with a target protein, helping to predict its binding affinity and mode of action. nih.gov

Future Research Perspectives for 5 Methyl 6 Phenoxynicotinaldehyde

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure chiral pyridines is of paramount importance, particularly in medicinal chemistry where the biological activity of a molecule is often dependent on its stereochemistry. nih.govresearchgate.net While general methods for the enantioselective synthesis of chiral pyridines exist, the development of specific and efficient asymmetric routes to 5-Methyl-6-phenoxynicotinaldehyde and its derivatives remains a significant area for future investigation.

Current strategies for creating chiral pyridine (B92270) derivatives often involve the enantioselective functionalization of a pre-existing pyridine ring. nih.govchemrxiv.org For this compound, research could focus on the asymmetric reduction of the aldehyde group to a hydroxymethyl group, which would create a chiral center. This could be achieved using well-established chiral reducing agents or through catalytic asymmetric hydrogenation.

Another promising avenue is the development of catalytic enantioselective methods for the construction of the substituted pyridine ring itself. This could involve novel cyclization strategies that incorporate the methyl and phenoxy groups in a stereocontrolled manner. acs.org The use of chiral ligands in transition-metal-catalyzed cross-coupling reactions to introduce the phenoxy group enantioselectively is also a viable approach. rsc.org

Key Research Directions for Asymmetric Synthesis:

Catalytic Asymmetric Reduction: Investigating various chiral catalysts (e.g., those based on ruthenium, rhodium, or iridium) for the enantioselective reduction of the aldehyde functionality. rsc.org

Enantioselective C-H Functionalization: Exploring modern synthetic methods for the direct and asymmetric functionalization of the pyridine ring C-H bonds. acs.org

Novel Cyclization Strategies: Devising new synthetic pathways for the stereocontrolled assembly of the 5-methyl-6-phenoxy-substituted pyridine core. acs.org

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to guide the stereoselective synthesis of the target molecule, followed by their removal.

Exploration of Novel Catalytic Reactions Involving the Compound

The structural features of this compound suggest its potential utility in a variety of catalytic reactions, either as a substrate, a ligand for a metal catalyst, or even as an organocatalyst itself.

The aldehyde group is a versatile functional handle for numerous transformations. It can participate in a wide range of C-C bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, to generate more complex molecular architectures. acs.org Furthermore, the development of photoredox-catalyzed reactions involving the aldehyde group could open up new avenues for its functionalization under mild conditions. acs.org

The pyridine nitrogen atom, with its lone pair of electrons, can act as a ligand to coordinate with metal centers, forming novel catalysts. The electronic properties of the pyridine ring, influenced by the methyl and phenoxy substituents, could modulate the catalytic activity of the resulting metal complex. nih.gov Research in this area could lead to the development of new catalysts for a variety of organic transformations. Pyridines themselves can also function as base catalysts in certain reactions. catalysis.blog

Potential Catalytic Applications:

| Reaction Type | Potential Role of this compound |

| Knoevenagel Condensation | As a substrate reacting with active methylene (B1212753) compounds. nih.gov |

| Schiff Base Formation | As a precursor for iminopyridine ligands. wikipedia.org |

| Asymmetric Catalysis | As a chiral ligand precursor for metal-catalyzed reactions. rsc.org |

| Organocatalysis | As a base catalyst for various organic transformations. catalysis.blog |

Expansion of Applications in Emerging Areas of Chemical Science

The unique combination of a functionalized pyridine core and a phenoxy group opens up possibilities for the application of this compound and its derivatives in several emerging areas of chemical science, including materials science and medicinal chemistry.

In materials science, pyridine-containing compounds are utilized in the development of organic light-emitting diodes (OLEDs), functional polymers, and metal-organic frameworks (MOFs). researchgate.netrsc.org The phenoxy group in this compound could enhance the thermal stability and solubility of such materials, while the aldehyde group provides a reactive site for polymerization or grafting onto surfaces.

In medicinal chemistry, the pyridine scaffold is a "privileged structure" found in numerous FDA-approved drugs. researchgate.netrsc.org The structural motifs present in this compound could serve as a starting point for the design and synthesis of new bioactive molecules. The aldehyde can be converted into a variety of other functional groups, allowing for the generation of a library of derivatives for biological screening against various diseases, including cancer and microbial infections. nih.govnih.govekb.eg

Potential Emerging Applications:

Organic Electronics: As a building block for novel organic semiconductors and light-emitting materials. rsc.org

Drug Discovery: As a scaffold for the development of new therapeutic agents. nih.govrsc.orgub.edu

Supramolecular Chemistry: As a component for the self-assembly of complex molecular architectures.

Agrochemicals: As a lead compound for the discovery of new pesticides and herbicides. nih.gov

Interdisciplinary Research Collaborations

The full potential of this compound can be most effectively realized through collaborations between researchers from different scientific disciplines. The complex challenges in modern science often require a multifaceted approach that integrates expertise from various fields.

For instance, collaborations between synthetic organic chemists and computational chemists could accelerate the design of efficient synthetic routes and predict the properties of novel derivatives. nih.gov Partnering with materials scientists would be crucial for evaluating the potential of this compound in new electronic and optical materials. rsc.org Furthermore, joint efforts with pharmacologists and biologists are essential for exploring its therapeutic potential in drug discovery programs. ub.edu Such interdisciplinary efforts have been shown to accelerate the pace of discovery and innovation in the field of heterocyclic chemistry. nih.govrsc.org

Examples of Potential Interdisciplinary Collaborations:

Chemistry and Biology: Synthesis of derivatives and their evaluation as enzyme inhibitors or receptor ligands.

Chemistry and Materials Science: Development of new functional materials for electronic and photonic applications.

Chemistry and Computational Science: In-silico screening of virtual libraries of derivatives to identify promising candidates for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methyl-6-phenoxynicotinaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nicotinaldehyde derivatives often employs cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or formylation via Vilsmeier-Haack methodology. For this compound, start with a pre-functionalized pyridine core. Optimize reaction conditions by testing palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Monitor progress using TLC or HPLC. Adjust temperature (80–120°C) and reaction time (12–48 hours) based on intermediate stability .

- Characterization : Confirm product purity via -/-NMR (e.g., δ 9.8–10.2 ppm for aldehyde protons) and high-resolution mass spectrometry (HRMS). Compare spectral data with structurally related aldehydes like 6-bromo-5-fluoronicotinaldehyde .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Spectroscopy : -NMR to confirm aldehyde group presence, IR for C=O stretching (~1700 cm⁻¹), and UV-Vis for π-π* transitions in the aromatic system.

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.

- Reference protocols from pharmacological compound characterization, such as those for 5-Methoxy-N-phenylnicotinamide .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reactivity of this compound across different experimental setups?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model electronic properties (e.g., Fukui indices for electrophilic sites). Compare results with experimental data from analogs like 6-bromo-5-fluoronicotinaldehyde . For discrepancies in nucleophilic substitution reactions, simulate transition states to identify steric or electronic barriers. Validate models using kinetic studies (e.g., Arrhenius plots) .

Q. What strategies are effective for analyzing conflicting bioactivity data in studies involving this compound derivatives?

- Methodological Answer : Conduct systematic reviews (per COSMOS-E guidelines) to assess bias in experimental designs . For example:

- Dose-Response Meta-Analysis : Pool data from studies with standardized IC₅₀ measurements.

- Confounding Variables : Control for variables like solvent polarity (e.g., DMSO vs. ethanol) or assay type (e.g., cell-free vs. in vivo).

- Statistical Harmonization : Use mixed-effects models to account for inter-study variability. Reference pharmacological testing frameworks from .

Q. How can researchers design experiments to probe the regioselectivity of this compound in multi-component reactions?

- Methodological Answer :

- Step 1 : Screen reaction conditions (e.g., catalysts, solvents) using design of experiments (DoE) to identify key variables.

- Step 2 : Employ isotopic labeling (e.g., -aldehyde) with NMR to track reaction pathways.

- Step 3 : Compare results with structurally similar compounds (e.g., 2-methoxy-5-methylnicotinaldehyde) to infer steric/electronic influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.